Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate
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Overview
Description
Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features a benzoate ester linked to a hydroxyphenyl ethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the phenyl ring can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Nitrobenzoates and halobenzoates.
Scientific Research Applications
Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxyphenyl ethyl moiety, which can interact with cellular pathways and enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar structure but lacking the hydroxyphenyl ethyl group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Methyl salicylate: Contains a hydroxy group on the benzene ring but differs in the position of the ester group.
Uniqueness
Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate is unique due to the presence of both the hydroxyphenyl ethyl group and the benzoate ester. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
116237-70-8 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate |
InChI |
InChI=1S/C16H16O3/c1-19-16(18)14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)17/h2-9,17H,10-11H2,1H3 |
InChI Key |
BBOLMUSVDDEBNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC2=CC=CC=C2O |
Origin of Product |
United States |
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